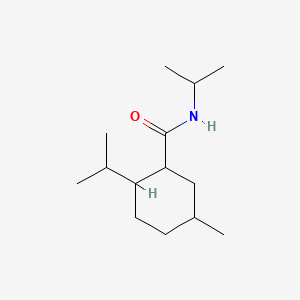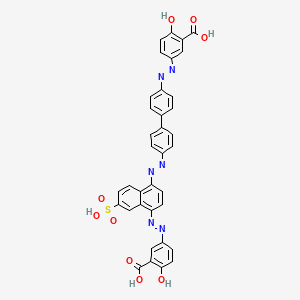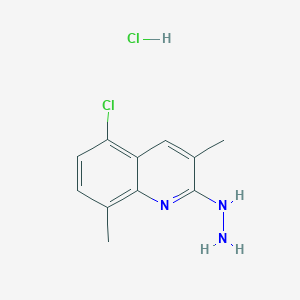
n-Methyl-2-nitro-4-phenoxyaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-Methyl-2-nitro-4-phenoxyaniline is an organic compound with the molecular formula C13H12N2O3 It is a derivative of aniline, characterized by the presence of a nitro group, a methyl group, and a phenoxy group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n-Methyl-2-nitro-4-phenoxyaniline typically involves a multi-step process. One common method is the nitration of aniline derivatives followed by methylation and phenoxylation. The nitration step involves treating aniline with a mixture of nitric acid and sulfuric acid to introduce the nitro group. The methylation step can be achieved using methyl iodide in the presence of a base such as potassium carbonate. Finally, the phenoxylation step involves reacting the intermediate with phenol in the presence of a catalyst like copper(II) chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
n-Methyl-2-nitro-4-phenoxyaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents such as potassium permanganate.
Substitution: The phenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, acidic or basic conditions.
Substitution: Nucleophiles like sodium methoxide, copper(II) chloride as a catalyst.
Major Products Formed
Reduction: Formation of n-Methyl-2-amino-4-phenoxyaniline.
Oxidation: Formation of nitroso derivatives.
Substitution: Formation of various substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
n-Methyl-2-nitro-4-phenoxyaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of n-Methyl-2-nitro-4-phenoxyaniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to target proteins. The methyl group can affect the compound’s solubility and membrane permeability, impacting its overall bioactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
n-Methyl-4-nitroaniline: Similar structure but lacks the phenoxy group.
2,4-Dinitroaniline: Contains two nitro groups but lacks the methyl and phenoxy groups.
2-Amino-4-nitroaniline: Contains an amino group instead of the methyl group.
Uniqueness
n-Methyl-2-nitro-4-phenoxyaniline is unique due to the presence of both the nitro and phenoxy groups, which confer distinct chemical and physical properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
23042-47-9 |
|---|---|
Molekularformel |
C13H12N2O3 |
Molekulargewicht |
244.25 g/mol |
IUPAC-Name |
N-methyl-2-nitro-4-phenoxyaniline |
InChI |
InChI=1S/C13H12N2O3/c1-14-12-8-7-11(9-13(12)15(16)17)18-10-5-3-2-4-6-10/h2-9,14H,1H3 |
InChI-Schlüssel |
YBZDGUKDRPGRLP-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C(C=C(C=C1)OC2=CC=CC=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzyl {(2S)-1-[(cyclohexylideneamino)oxy]-3-hydroxy-1-oxopropan-2-yl}carbamate](/img/structure/B13752127.png)


![2,4,5-trichlorophenyl N-[N-[(1,1-dimethylethoxy)carbonyl]-L-alanyl]glycinate](/img/structure/B13752153.png)
![methyl 2-[(E)-2-(2,4-dichlorophenyl)ethenyl]-6-hydroxybenzoate](/img/structure/B13752161.png)







